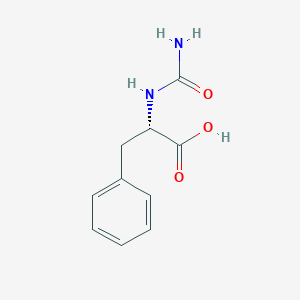

N-carbamoylphenylalanine

Vue d'ensemble

Description

N-Carbamoylphénylalanine : est un composé organique appartenant à la classe des dérivés de la phénylalanine. Il se caractérise par la présence d'un groupe carbamoyle lié au groupe amino de la phénylalanine.

Mécanisme D'action

Target of Action

N-Carbamoylphenylalanine primarily targets Carboxypeptidase A1 in humans and N-carbamoyl-D-amino acid hydrolase in Agrobacterium sp. (strain KNK712) . Carboxypeptidase A1 is involved in the hydrolysis of the C-terminal amino acid residues in peptides and proteins, while N-carbamoyl-D-amino acid hydrolase is involved in the hydrolysis of N-carbamoyl-D-amino acids .

Mode of Action

It is known that it interacts with its targets, potentially influencing the hydrolysis processes they are involved in .

Biochemical Pathways

Given its targets, it is likely involved in the metabolic pathways related to the hydrolysis of peptides, proteins, and n-carbamoyl-d-amino acids .

Result of Action

Given its targets, it is likely to influence the hydrolysis of peptides, proteins, and N-carbamoyl-D-amino acids .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

Analyse Biochimique

Biochemical Properties

N-carbamoylphenylalanine participates in biochemical reactions catalyzed by enzymes such as D-hydantoinase from Burkholderia cepacia .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. While specific cellular impacts depend on the context and environment, it is known that this compound can influence cell function through its interactions with various biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it interacts with D-hydantoinase, leading to changes in the enzyme’s activity and subsequently influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact long-term cellular function in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La N-Carbamoylphénylalanine peut être synthétisée par des méthodes enzymatiques. Une approche courante implique l'utilisation de la D-hydantoïnase de Burkholderia cepacia, qui catalyse l'hydrolyse de la D,L-benzyl hydantoïne pour produire de la N-carbamoyl-D-phénylalanine . La réaction est généralement réalisée dans un réacteur à lit fixe connecté à une colonne DEAE Sépharose FF pour la récupération in situ du produit. Les conditions optimales pour cette réaction comprennent une température de 40 °C, une concentration en substrat de 1,0 g/L et une concentration en adsorbant de 10/100 mL .

Méthodes de production industrielle

La production industrielle de la N-Carbamoylphénylalanine implique souvent des procédés biocatalytiques en raison de leur efficacité et de leurs conditions réactionnelles douces. L'utilisation d'enzymes immobilisées dans des réacteurs à lit fixe permet une production continue et une récupération in situ du produit, ce qui améliore le rendement global et la pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions

La N-Carbamoylphénylalanine subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels liés à la partie phénylalanine, modifiant ainsi ses propriétés chimiques.

Substitution : Le groupe carbamoyle peut être remplacé par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse : Des enzymes comme la N-carbamoyl-D-aminoacide hydrolase sont couramment utilisées.

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits

Phénylalanine : Formée par hydrolyse.

Divers dérivés : Selon les réactions et les conditions spécifiques appliquées.

Applications de la recherche scientifique

La N-Carbamoylphénylalanine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Etudié pour son rôle dans les voies métaboliques et les interactions enzymatiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels et comme précurseur dans la synthèse de produits pharmaceutiques.

Industrie : Utilisé dans la production d'acides aminés optiquement purs et d'autres produits chimiques fins

Mécanisme d'action

Le mécanisme d'action de la N-Carbamoylphénylalanine implique son interaction avec des enzymes spécifiques et des voies métaboliques. Par exemple, elle est hydrolysée par la N-carbamoyl-D-aminoacide hydrolase pour produire de la phénylalanine et de l'ammoniac . Cette réaction est cruciale dans divers processus biologiques, notamment la synthèse protéique et la régulation métabolique.

Applications De Recherche Scientifique

N-Carbamoylphenylalanine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of optically pure amino acids and other fine chemicals

Comparaison Avec Des Composés Similaires

Composés similaires

N-Carbamoylalanie : Structure similaire mais avec un groupement alanine au lieu d'un groupement phénylalanine.

N-Carbamoyl-D-phénylalanine : L'isomère D de la N-Carbamoylphénylalanine.

Unicité

La N-Carbamoylphénylalanine est unique en raison de son interaction spécifique avec des enzymes comme la N-carbamoyl-D-aminoacide hydrolase et son rôle dans la production de phénylalanine optiquement pure . Cela la rend particulièrement précieuse dans la synthèse de produits pharmaceutiques et d'autres produits chimiques fins.

Propriétés

IUPAC Name |

(2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWQOZCSQLTKOI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331105 | |

| Record name | (2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-45-1 | |

| Record name | N-Carbamoylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoylphenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CARBAMOYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XS3UG99LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

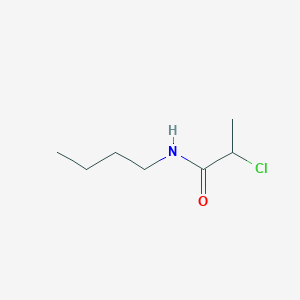

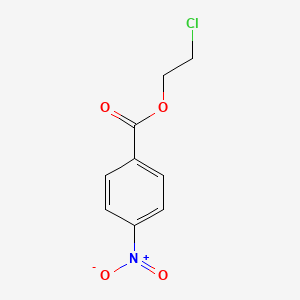

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile](/img/structure/B3372989.png)

![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)

![2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B3373042.png)